Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide
Description
Introduction to Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium Bromide
Historical Context of Quaternary Ammonium Methacrylate Monomers
Quaternary ammonium methacrylate (QAM) monomers emerged in the late 20th century as transformative materials in polymer science and applied chemistry. Early work focused on mono-methacrylate derivatives like [2-(methacryloyloxy)ethyl]trimethylammonium chloride, which demonstrated antimicrobial properties but limited mechanical stability in polymerized forms. The introduction of di-methacrylate QAMs in the 2000s, such as this compound, addressed these limitations by enabling cross-linked networks with enhanced durability.
A pivotal advancement occurred in dental materials research, where QAMs were incorporated into adhesives to combat secondary caries. Studies showed that monomers with longer alkyl chains (e.g., tetradecyl) exhibited superior antibacterial efficacy against Streptococcus mutans while maintaining bond strength. Concurrently, materials science leveraged the surfactant properties of QAMs to develop self-sterilizing surfaces, driven by the need for infection-resistant medical devices.
Key Milestones:
Structural Classification Within Cationic Polymerizable Surfactants
This compound belongs to the cationic polymerizable surfactant family, characterized by three structural domains:
- Polymerizable Headgroup : The methacryloyloxyethyl group enables radical-initiated polymerization, forming covalent bonds within polymer matrices.
- Hydrophobic Tail : A tetradecyl (C14) chain provides surfactant-like behavior, reducing surface tension and facilitating micelle formation.
- Cationic Quaternary Ammonium Center : Imparts positive charge for electrostatic interactions, critical for antimicrobial activity and adhesion promotion.
Comparative Structural Analysis of Cationic Methacrylate Surfactants
The tetradecyl chain in this compound optimizes hydrophobic interactions without compromising solubility in polar solvents like dimethylacetamide (DMAc). Unlike shorter-chain analogs (e.g., C12), the C14 tail enhances micellar stability in aqueous environments, making it suitable for emulsion polymerization. The diethyl substituents on the quaternary nitrogen increase steric hindrance, potentially reducing hydrolysis rates compared to trimethylammonium derivatives.
Polymerization Behavior:
- Cross-Linking Efficiency : The methacrylate group participates in free-radical polymerization, forming dense networks with storage moduli exceeding 2 GPa in dry conditions.
- Copolymer Compatibility : Blends with hydrophilic monomers like hydroxyethyl methacrylate (HEMA) yield hydrogels with tunable swelling ratios.
Properties
CAS No. |
94086-91-6 |
|---|---|
Molecular Formula |
C24H48BrNO2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
diethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-tetradecylazanium;bromide |
InChI |
InChI=1S/C24H48NO2.BrH/c1-6-9-10-11-12-13-14-15-16-17-18-19-20-25(7-2,8-3)21-22-27-24(26)23(4)5;/h4,6-22H2,1-3,5H3;1H/q+1;/p-1 |
InChI Key |
DCJUIBDMRSNSFJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](CC)(CC)CCOC(=O)C(=C)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide typically involves the quaternization of diethyl[2-(methacryloyloxy)ethyl]amine with tetradecyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems is common in industrial settings to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Polymerization: The methacryloyloxy group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at room temperature or under mild heating.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN
Biological Activity
Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide (DEMTAB) is a quaternary ammonium compound (QAC) that has garnered attention due to its potential biological activity, particularly as an antimicrobial agent. This article explores the biological properties of DEMTAB, focusing on its antimicrobial efficacy, structure-activity relationships, and potential applications in various fields.
Overview of Quaternary Ammonium Compounds
Quaternary ammonium compounds are widely recognized for their antimicrobial properties. They exhibit a broad spectrum of activity against bacteria, fungi, and viruses. The biological activity of these compounds is often influenced by their molecular structure, including the length of the alkyl chain and the presence of functional groups .
Structure-Activity Relationship
The effectiveness of DEMTAB as an antimicrobial agent can be attributed to its unique chemical structure. The presence of a long aliphatic chain (tetradecyl) enhances its ability to disrupt microbial membranes, while the methacryloyloxy group may contribute to its reactivity and interaction with biological systems. Studies have shown that increasing the length of the alkyl chain generally correlates with enhanced antimicrobial activity .
Bactericidal and Fungicidal Properties
Research indicates that DEMTAB exhibits significant bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various microorganisms have been evaluated, revealing that DEMTAB can inhibit the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MSSA) | 123 |
| Staphylococcus aureus (MRSA) | 123 |
| Pseudomonas aeruginosa | 123 |
| Escherichia coli | 370 |
| Bacillus subtilis | 123 |
| Candida albicans | 370 |
These results suggest that DEMTAB possesses comparable antibacterial activity against both methicillin-sensitive and resistant strains of Staphylococcus aureus, indicating its potential utility in clinical settings .
The mechanism by which DEMTAB exerts its antimicrobial effects primarily involves disruption of microbial cell membranes. The cationic nature of QACs allows them to interact with negatively charged components of bacterial membranes, leading to cell lysis. This mechanism is supported by studies demonstrating that QACs with longer alkyl chains exhibit enhanced membrane-disrupting capabilities .
Case Studies and Research Findings
- Synergistic Effects : A study explored the combination of DEMTAB with other antimicrobial agents, revealing synergistic effects that enhanced overall antimicrobial efficacy. This combination approach could lead to lower required dosages and reduced toxicity profiles .
- Toxicity Assessments : While DEMTAB shows promising antimicrobial properties, assessments have indicated potential cytotoxicity at higher concentrations. Research on similar QACs suggests that careful optimization of concentration is necessary to balance efficacy and safety .
- Biodegradability : Recent studies have also focused on the environmental impact of QACs like DEMTAB. Investigations into biodegradability indicate that modifications in chemical structure can lead to improved environmental profiles, making them more suitable for commercial applications without posing significant ecological risks .
Comparison with Similar Compounds
Structural and Functional Analogues
Key comparable compounds include:
[2-(Methacryloyloxy)Ethyl]Trimethylammonium Chloride (METAC)
- Structure : Trimethylammonium head, methacrylate tail, chloride counterion.
- Properties : Smaller alkyl group (methyl vs. tetradecyl) reduces hydrophobicity but enhances water solubility. Widely used in flocculants and antibacterial coatings .
- Applications: Drug delivery systems (e.g., p-aminosalicylate carriers) due to moderate cytotoxicity .
N-[2-(Methacryloyloxy)Ethyl]-N,N-Dimethyltetradecane-1-Ammonium Bromide (MDTP)
- Structure : Dimethyltetradecylammonium group with methacrylate functionality.
- Research Findings : Copolymers containing MDTP exhibit dose-dependent antibacterial activity. At 80% MDTP content, MIC values against E. coli and S. aureus were 48.8 µM and 25.0 µM , respectively .
2-Methacryloyloxyethylhexadecyldimethylammonium Bromide
- Structure : Hexadecyl (C16) chain instead of tetradecyl (C14).
- Impact of Alkyl Chain : Longer chains (C16) increase hydrophobicity, improving membrane disruption but reducing aqueous solubility. This trade-off affects applications in hydrophilic matrices .
3-(2-(Methacryloyloxy)Ethyl)-1-Hexylimidazolium Bromide-Based Polymer
- Structure : Imidazolium cation with methacrylate and hexyl chain.
- Antimicrobial Activity : Ionic liquid (IL)-based polymers show broad-spectrum biocidal activity but may have higher cytotoxicity than QACs .
- Advantage : Imidazolium rings enable π-π interactions, enhancing adhesion to surfaces.
Hexadecyltrimethylammonium Bromide (HTAB)
- Structure: Non-polymerizable QAC with a C16 chain.
- Applications : Surfactant and biocide in detergents. Lacks methacrylate, limiting use in covalent coatings .
Comparative Data Table
*MIC: Minimum Inhibitory Concentration against Gram-positive/-negative bacteria.
Key Research Findings
- Alkyl Chain Length : C14 (tetradecyl) balances hydrophobicity and solubility, optimizing membrane disruption without excessive precipitation .
- Counterion Effects : Bromide (Br⁻) offers higher lipophilicity than chloride (Cl⁻), enhancing penetration through bacterial membranes .
- Polymerization Capacity: Methacrylate groups enable covalent incorporation into polymers, providing durability compared to non-polymerizable QACs like HTAB .
- Cytotoxicity : QACs generally exhibit lower cytotoxicity than imidazolium-based ILs, making them preferable for biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
